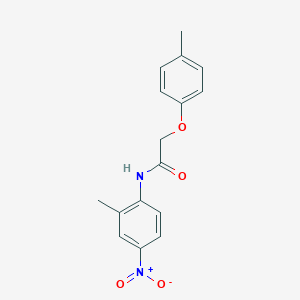
Dihydroergotoxine
説明
Dihydroergotoxine is a mixture of three different hydrogenated derivatives of Ergotamine: Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine . It has been proposed to be a neuroprotective agent and a nootropic agent .
Synthesis Analysis
Dihydroergotoxine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . The synthesis of Dihydroergotoxine involves the hydrogenation of these ergot alkaloids .Molecular Structure Analysis
The molecular structure of Dihydroergotoxine is complex and involves several functional groups . The exact structure can be found in various scientific resources .Physical And Chemical Properties Analysis
Dihydroergotoxine mesylate appears as a white solid and is soluble in ethanol . It should be stored at room temperature .科学的研究の応用
Cerebrovascular Disturbances : Dihydroergotoxine mesylate (DEM) has been studied for its pharmacological effects on neurotransmitters, particularly in the context of aging and vascular lesions in the brain. It exhibits various therapeutic effects and side effects depending on the dosage, suggesting a complex interaction with brain mechanisms (Yoshikawa et al., 1983).
Pharmacokinetics and Metabolism : Research has identified major metabolites of dihydroergotoxine in rat and bovine liver microsomes and then monitored these metabolites in human plasma. This is crucial for understanding the drug's bioavailability and its transformation in the body (Bicalho et al., 2008).
Respiratory Effects : Dihydroergotoxine (DET) has been observed to enhance the bronchodilating effect of various beta-receptor stimulators, suggesting its potential utility in treating chronic obstructive pulmonary diseases (Kitamura et al., 1977).
Neuroreceptor Interactions : Chronic administration of dihydroergotoxine has been shown to affect receptors for enkephalin and thyrotropin-releasing hormone in the aged rat brain, indicating its influence on monoaminergic neurons and potential therapeutic efficacy (Ogawa et al., 1984).
Antioxidant Properties : Dihydroergotoxine mesylate (DHET) has been studied for its ability to inhibit lipid peroxidation in vitro, suggesting a role as a lipid antioxidant in the treatment of senile cerebral vascular insufficiency (Koŕeh et al., 1982).
Cardiovascular Effects : Studies have examined the blood-pressure-lowering activity of dihydroergotoxine and its plasma concentrations, providing insights into its potential for treating hypertension (Woodcock et al., 1984).
Interactions with Alcohol Consumption : Research has shown that dihydroergotoxine can decrease voluntary ethanol intake in rats, especially when combined with thioridazine, indicating a possible application in managing alcohol dependency (Fadda et al., 1987).
Enzyme Inhibition : Dihydroergotoxine mesylate has been observed to inhibit low-Km phosphodiesterase in cat and rat brain homogenates, potentially influencing cellular cAMP levels and hormonal stimulation (Enz et al., 1978).
Safety And Hazards
特性
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-WVVAGBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
62.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dihydroergotoxine | |
CAS RN |
11032-41-0, 6190-39-2 | |
| Record name | Dihydroergotoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergotamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



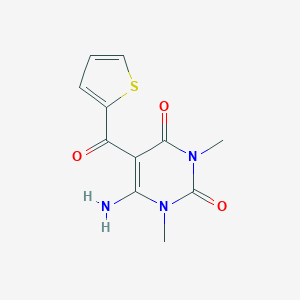
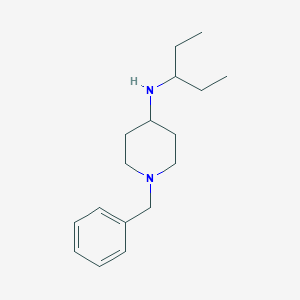

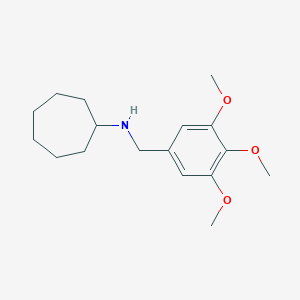
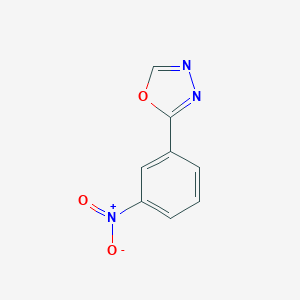
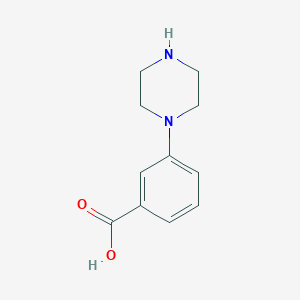
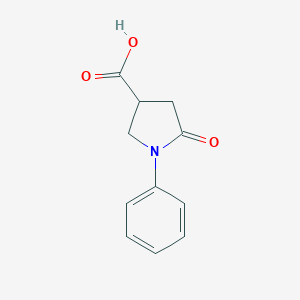
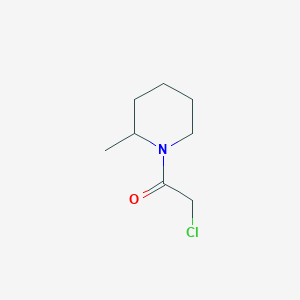
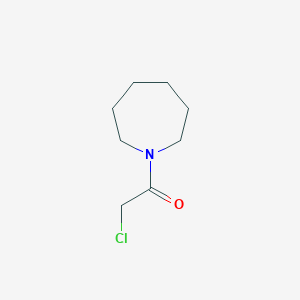
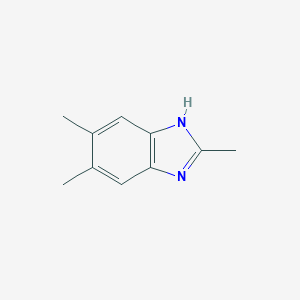
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
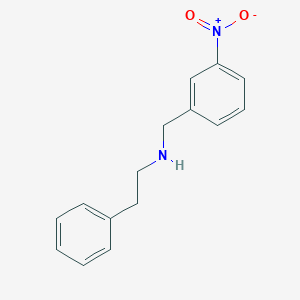
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
